N,3-diphenylpropanamide
Description
N,3-Diphenylpropanamide is an organic compound featuring a propanamide backbone substituted with phenyl groups at the nitrogen (N-phenyl) and the third carbon (3-phenyl) positions. This structural arrangement confers unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry, organic synthesis, and material science. The compound’s amide group enables hydrogen bonding and participation in diverse reactions, while the aromatic phenyl groups enhance stability and π-π interactions. Its molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol .
Properties
IUPAC Name |
N,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWGAGKOPGNUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295230 | |
| Record name | N,3-Diphenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3271-81-6 | |
| Record name | N-Phenylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3271-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 100690 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003271816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocinnamanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,3-Diphenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diphenylpropanamide typically involves the reaction of benzenepropanamide with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile, which is then hydrogenated to form 3,3-diphenylpropylamine. This intermediate is further reacted with aldehyde to form a Schiff base, followed by methylation and hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N,3-Diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine reagents to form C–N and C–O bonds.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in hexafluoro-2-propanol at room temperature.
Reduction: Catalytic hydrogenation using palladium or other metal catalysts.
Substitution: Various halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of C–N and C–O coupling products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N,3-Diphenylpropanamide has several applications in scientific research:
Chemistry: Used in the study of organic synthesis and reaction mechanisms.
Biology: Investigated for its potential interactions with biomolecules and its role in biological pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which N,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in oxidative reactions, it forms C–N and C–O bonds through the action of hypervalent iodine reagents . The compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Variations
Positional Isomers and Substituent Effects
N-(3-Nitrophenyl)-3,3-Diphenylpropanamide Structure: Features a nitro (-NO₂) group at the meta position of the N-phenyl ring. Properties: The electron-withdrawing nitro group enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. Compared to N,3-diphenylpropanamide, this compound exhibits stronger antimicrobial activity due to the nitro group’s ability to disrupt microbial enzyme systems . Applications: Investigated as a precursor in anticancer drug development .
N-(4-Nitrophenyl)-3,3-Diphenylpropanamide Structure: Nitro group at the para position of the N-phenyl ring. Comparison: The para-nitro substitution reduces steric hindrance compared to the meta isomer, leading to higher solubility in polar solvents. However, its biological activity is less pronounced due to reduced interaction with target enzymes .
N-(3-Acetylaminophenyl)-3-Phenylpropanamide Structure: Acetylamino (-NHCOCH₃) group at the meta position. Properties: The acetylated amine enhances metabolic stability compared to primary amines. This compound shows moderate kinase inhibition, making it a candidate for neurodegenerative disease research .
Backbone Modifications
N,N’-1,4-Phenylenebis(3-Phenylpropanamide)
- Structure : Two 3-phenylpropanamide units linked via a 1,4-phenylene group.
- Properties : The extended conjugated system increases thermal stability (decomposition temperature >250°C) and fluorescence properties. Used in polymer science and as a ligand in coordination chemistry .
3-Chloro-N-(2,6-Dichlorophenyl)propanamide
- Structure : Chlorine substituents on the phenyl ring and propanamide backbone.
- Comparison : The electronegative chlorine atoms enhance oxidative stability but reduce solubility in aqueous media. This compound is primarily used in agrochemicals as a herbicide intermediate .
Biological Activity
N,3-Diphenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.
Synthesis of this compound
The compound can be synthesized through various methods involving the reaction of appropriate amines with propanoyl chloride derivatives. The synthesis typically involves:
- Reactants : 3-Diphenylpropanoyl chloride and selected amines.
- Conditions : The reaction is often carried out under controlled temperatures to optimize yields.
- Characterization : The synthesized compounds are characterized using techniques such as IR and NMR spectroscopy to confirm their structures.
Antimicrobial Properties
This compound derivatives have shown significant antimicrobial activity. Research indicates:
- Antibacterial Activity : Compounds derived from this compound exhibit activity against various Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated higher efficacy against Escherichia coli and Pseudomonas aeruginosa compared to standard antibiotics like ciprofloxacin .
- Antifungal Activity : The same derivatives have also been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results in comparison to griseofulvin .
Anthelmintic Activity
The synthesized compounds have been evaluated for their anthelmintic effects using models like the housefly worm method. Notably:
- Compounds VII and VIII exhibited maximum anthelmintic activity at doses of 50 and 100 mg/mL, outperforming the standard drug albendazole in terms of minimal paralyzing and death times in both housefly and earthworm models .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the potential applications of this compound in cancer therapy:
- Cytotoxicity Against Cancer Cells : Research has demonstrated that certain derivatives exhibit significant cytotoxic effects on breast cancer cells (MCF-7) while showing low toxicity to normal cells. This suggests a potential for developing targeted cancer therapies based on these compounds .
- Mechanism of Action : The underlying mechanisms include apoptosis induction in cancer cells, which is critical for effective cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
